molecular formula C14H14BNO3 B11745159 {4-[(Phenylformamido)methyl]phenyl}boronic acid

{4-[(Phenylformamido)methyl]phenyl}boronic acid

Cat. No.: B11745159
M. Wt: 255.08 g/mol
InChI Key: XRWKDZDOPVKEGI-UHFFFAOYSA-N
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Description

{4-[(Phenylformamido)methyl]phenyl}boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a phenylformamido group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Phenylformamido)methyl]phenyl}boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{4-[(Phenylformamido)methyl]phenyl}boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed via Suzuki–Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Derivatives: Produced through nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, {4-[(Phenylformamido)methyl]phenyl}boronic acid is used as a reagent in cross-coupling reactions to synthesize complex organic molecules. Its ability to form stable bonds with various functional groups makes it a versatile tool in organic synthesis.

Biology

In biological research, this compound can be used to develop boron-containing drugs or probes. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in drug discovery and development.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. Boronic acids can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique chemical properties enable the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of {4-[(Phenylformamido)methyl]phenyl}boronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, leading to inhibition or modulation of their activity. The phenylformamido group may also contribute to binding affinity and specificity by interacting with hydrophobic or aromatic residues in the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler analog with a single phenyl ring attached to the boronic acid group.

    4-Formylphenylboronic Acid: Contains a formyl group instead of the phenylformamido group.

    4-Aminophenylboronic Acid: Features an amino group in place of the phenylformamido group.

Uniqueness

{4-[(Phenylformamido)methyl]phenyl}boronic acid is unique due to the presence of the phenylformamido group, which enhances its binding interactions and specificity. This makes it particularly useful in applications requiring selective binding to biological targets or specific reactivity in chemical synthesis.

Properties

Molecular Formula

C14H14BNO3

Molecular Weight

255.08 g/mol

IUPAC Name

[4-(benzamidomethyl)phenyl]boronic acid

InChI

InChI=1S/C14H14BNO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h1-9,18-19H,10H2,(H,16,17)

InChI Key

XRWKDZDOPVKEGI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2)(O)O

Origin of Product

United States

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